But-3-ynyl Acetate
Overview
Description
But-3-ynyl Acetate is a chemical compound with the molecular formula C6H8O2 . It is also known by other names such as 3-Butynyl-1-acetate and But-3-yn-1-yl acetate . The molecular weight of But-3-ynyl Acetate is 112.13 g/mol .
Synthesis Analysis
The synthesis of But-3-ynyl Acetate has been explored in various studies. For instance, a gold (I)-catalyzed glycosylation for stereoselective synthesis of 2-deoxy α-glycosides using bench-stable 2-deoxy S-But-3-ynyl thioglycoside donors has been described .
Molecular Structure Analysis
The molecular structure of But-3-ynyl Acetate is represented by the InChI code InChI=1S/C6H8O2/c1-3-4-5-8-6 (2)7/h1H,4-5H2,2H3
. The Canonical SMILES representation is CC(=O)OCCC#C
.
Physical And Chemical Properties Analysis
But-3-ynyl Acetate has several computed properties. It has a molecular weight of 112.13 g/mol and an XLogP3-AA value of 0.7 . It has no hydrogen bond donors but has two hydrogen bond acceptors . The compound has three rotatable bonds . Its exact mass and monoisotopic mass are both 112.052429494 g/mol . The topological polar surface area is 26.3 Ų .
Scientific Research Applications
1. Application in Thiol–Epoxy Click Reaction
- Summary of Application: But-3-ynyl Acetate is used in the synthesis of high-purity trifunctional mercaptoesters, which are used in thiol–epoxy click reactions. These reactions are gaining popularity in organic chemistry and materials science research for achieving synthetic goals ranging from small molecules to crosslinked macromolecular networks .
- Methods of Application: The direct esterification reaction between 3-mercaptopropionic acid (3-MPA) and trimethylolpropane (TMP) was conducted in the presence of various catalyst concentrations of p-toluenesulfonic acid (p-TSA) to examine the optimized synthetic conditions needed to produce high-purity trimethylolpropane-tris (3-mercaptopropionate) (TMPMP) .
2. Application in Biosynthesis of Butyl Acetate
- Summary of Application: Butyl acetate has shown wide applications in food, cosmetics, medicine, and biofuel sectors. These short-chain fatty acid esters can be produced by either chemical or biological synthetic process with corresponding alcohols and acids .
- Methods of Application: In this study, three proof-of-principle strategies for the one-pot butyl acetate production from glucose through microbial fermentation were designed and evaluated .
- Results or Outcomes: Different microbial mono- and co-culture systems for butyl acetate biosynthesis were successfully constructed. These strategies may be extended to the biosynthesis of a wide range of esters, especially to some longer chain ones .
3. Application in Synthesis of Hyperbranched Polymers
- Summary of Application: But-3-ynyl Acetate is used in the synthesis of hyperbranched polymers. Hyperbranched polymers have a highly branched three-dimensional architecture, which gives them unique properties such as low viscosity, high solubility, and the ability to encapsulate guest molecules .
- Methods of Application: The hyperbranched monomer but-3-ynyl 3-mercaptopropanoate (BYMP) was synthesized according to the procedures described in the literature . Typically, 12.5 g of but-3-yn-1-ol, 3.85 g of 3-mercaptopropionic acid, and 1.06 g of sulphuric acid were added to a flask, and the mixture was then stirred .
- Results or Outcomes: The synthesis resulted in the production of the hyperbranched monomer but-3-ynyl 3-mercaptopropanoate (BYMP), which can be used in the formation of hyperbranched polymers .
4. Application in Synthesis of Borinic Acid Derivatives
- Summary of Application: But-3-ynyl Acetate is used in the synthesis of borinic acid derivatives. Borinic acids and their chelate derivatives are a subclass of organoborane compounds used in cross-coupling reactions, catalysis, medicinal chemistry, polymer or optoelectronics materials .
- Methods of Application: The main strategies to build up borinic acids rely either on the addition of organometallic reagents to boranes (B (OR) 3, BX 3, aminoborane, arylboronic esters) or the reaction of triarylboranes with a ligand (diol, amino alcohol, etc.) .
- Results or Outcomes: The synthesis of borinic acids has been successful, and these compounds have shown interesting properties and reactivities. They have been used for their propensity to coordinate alcohols, diols, amino alcohols, etc., and have found applications in cross-coupling reactions .
5. Application in Synthesis of High-Purity Trifunctional Mercaptoesters
- Summary of Application: But-3-ynyl Acetate is used in the synthesis of high-purity trifunctional mercaptoesters, which are used in thiol–epoxy click reactions. These reactions are gaining popularity in organic chemistry and materials science research for achieving synthetic goals ranging from small molecules to crosslinked macromolecular networks .
- Methods of Application: The direct esterification reaction between 3-mercaptopropionic acid (3-MPA) and trimethylolpropane (TMP) was conducted in the presence of various catalyst concentrations of p-toluenesulfonic acid (p-TSA) to examine the optimized synthetic conditions needed to produce high-purity trimethylolpropane-tris (3-mercaptopropionate) (TMPMP) .
6. Application in Synthesis of Organoboron Compounds
- Summary of Application: But-3-ynyl Acetate is used in the synthesis of organoboron compounds. Borinic acids [R2B(OH)] and their chelate derivatives are a subclass of organoborane compounds used in cross-coupling reactions, catalysis, medicinal chemistry, polymer or optoelectronics materials .
- Methods of Application: The main strategies to build up borinic acids rely either on the addition of organometallic reagents to boranes (B (OR) 3, BX 3, aminoborane, arylboronic esters) or the reaction of triarylboranes with a ligand (diol, amino alcohol, etc.) .
- Results or Outcomes: The synthesis of borinic acids has been successful, and these compounds have shown interesting properties and reactivities. They have been used for their propensity to coordinate alcohols, diols, amino alcohols, etc., and have found applications in cross-coupling reactions .
properties
IUPAC Name |
but-3-ynyl acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O2/c1-3-4-5-8-6(2)7/h1H,4-5H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNGNSVDRPMTMGW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCCC#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40390790 | |
Record name | But-3-ynyl Acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40390790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
But-3-ynyl Acetate | |
CAS RN |
56703-55-0 | |
Record name | But-3-ynyl Acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40390790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | but-3-yn-1-yl acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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